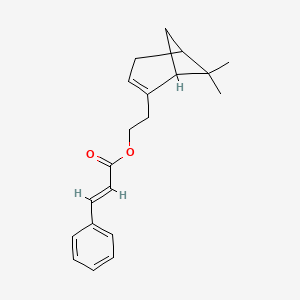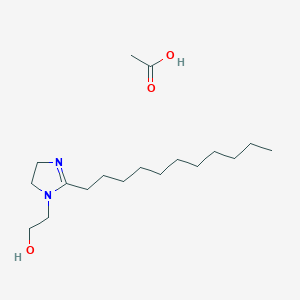
4,5-Dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium acetate is a functionalized imidazolium-based ionic liquid. Ionic liquids are salts in the liquid state, typically composed of an organic cation and an inorganic or organic anion. This particular compound is notable for its unique structure, which includes a hydroxyethyl group and an undecyl chain, making it versatile for various applications in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium acetate typically involves the alkylation of imidazole derivatives. A common method includes the reaction of 1-(2-hydroxyethyl)imidazole with an alkyl halide, such as 1-bromoundecane, under basic conditions to form the desired imidazolium salt. The reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis can also be employed to reduce reaction times and improve product purity. The final product is typically purified through recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imidazolium ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The acetate anion can be substituted with other anions through ion exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Ion exchange resins or salts like sodium chloride (NaCl) can facilitate anion exchange.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydroimidazole derivatives.
Substitution: Formation of new ionic liquids with different anions.
Scientific Research Applications
4,5-Dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium acetate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in organic synthesis, particularly in reactions requiring high polarity and thermal stability.
Biology: Employed in the stabilization of enzymes and proteins, enhancing their activity and stability.
Medicine: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Industry: Utilized in the extraction and separation of metals, as well as in the formulation of lubricants and surfactants.
Mechanism of Action
The mechanism by which 4,5-Dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium acetate exerts its effects involves its ability to interact with various molecular targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the undecyl chain provides hydrophobic interactions that can disrupt lipid membranes. The imidazolium ring can engage in electrostatic interactions with negatively charged species, enhancing its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Hydroxyethyl)-3-methylimidazolium chloride
- 1,3-Bis(2-hydroxyethyl)imidazolium chloride
- 1-Butyl-2,3,4,5-tetramethylimidazolium bromide
Uniqueness
4,5-Dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium acetate is unique due to its combination of a hydroxyethyl group and a long undecyl chain, which imparts both hydrophilic and hydrophobic properties. This dual functionality makes it particularly effective in applications requiring amphiphilic characteristics, such as in the stabilization of emulsions and the solubilization of hydrophobic compounds.
Properties
CAS No. |
94023-42-4 |
|---|---|
Molecular Formula |
C16H32N2O.C2H4O2 C18H36N2O3 |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
acetic acid;2-(2-undecyl-4,5-dihydroimidazol-1-yl)ethanol |
InChI |
InChI=1S/C16H32N2O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-16-17-12-13-18(16)14-15-19;1-2(3)4/h19H,2-15H2,1H3;1H3,(H,3,4) |
InChI Key |
JQWVEKVPFBJSAK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC1=NCCN1CCO.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


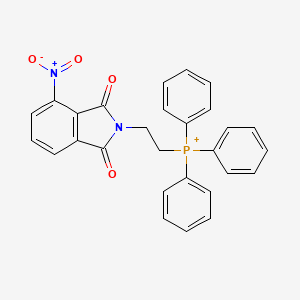
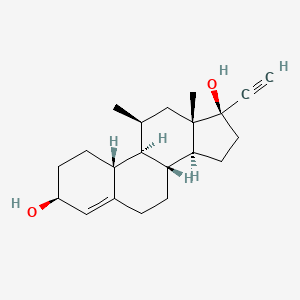
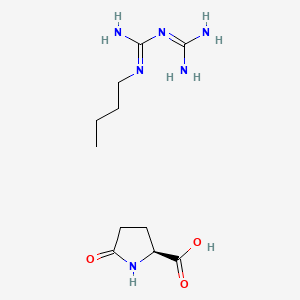
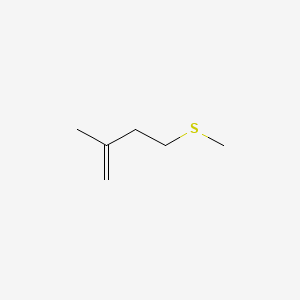
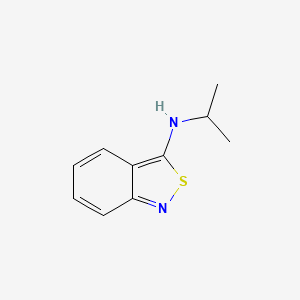
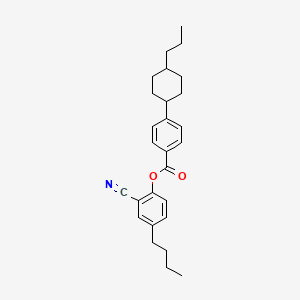
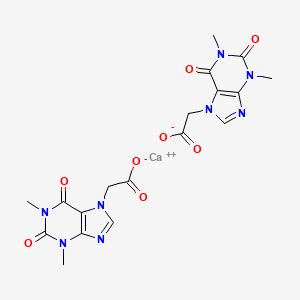
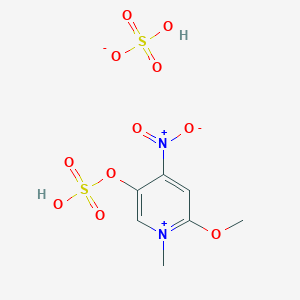
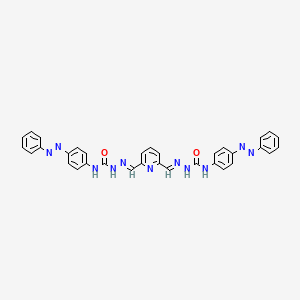
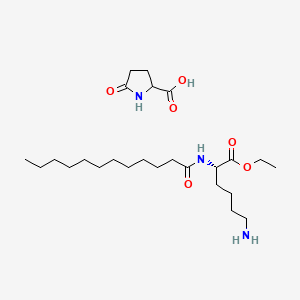
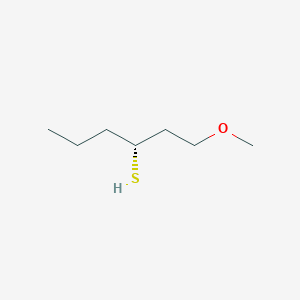
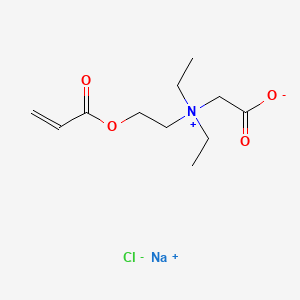
![3-[(2S)-5,5-dimethyl-3-octadecyl-1,3-thiazolidin-2-yl]-4-hydroxybenzenesulfonic acid](/img/structure/B12686862.png)
